molecular formula C6H3BrF3N B13969766 4-Bromo-5-(difluoromethyl)-2-fluoropyridine

4-Bromo-5-(difluoromethyl)-2-fluoropyridine

Cat. No.: B13969766
M. Wt: 225.99 g/mol
InChI Key: GNGUIFCKRUBCDO-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-2-fluoropyridine is a chemical compound with the molecular formula C6H3BrF3N It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(difluoromethyl)-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the bromination of 5-(difluoromethyl)-2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(difluoromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-2-fluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity, influencing its biological effects.

Comparison with Similar Compounds

  • 4-Bromo-5-(difluoromethyl)-1H-pyrazole
  • 4-Bromo-5-(difluoromethyl)-2-fluoroaniline
  • 4-Bromo-5-(difluoromethyl)-2-fluorophenol

Comparison: Compared to these similar compounds, 4-Bromo-5-(difluoromethyl)-2-fluoropyridine is unique due to its pyridine ring structure, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H3BrF3N

Molecular Weight

225.99 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-2-fluoropyridine

InChI

InChI=1S/C6H3BrF3N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H

InChI Key

GNGUIFCKRUBCDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)C(F)F)Br

Origin of Product

United States

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